(2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Catalog No.
S12655080
CAS No.
M.F
C22H14N2O3S
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}...

Product Name

(2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

IUPAC Name

(2Z)-2-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

Molecular Formula

C22H14N2O3S

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C22H14N2O3S/c1-13(25)14-6-8-15(9-7-14)19-11-10-16(27-19)12-20-21(26)24-18-5-3-2-4-17(18)23-22(24)28-20/h2-12H,1H3/b20-12-

InChI Key

JNCMPANSBZZIQO-NDENLUEZSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3

The compound (2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic molecule that incorporates multiple functional groups and ring structures. This compound features a thiazolo-benzimidazole core, which is known for its diverse biological activities. The presence of the furan and acetylphenyl substituents enhances its potential for various applications in medicinal chemistry. The structural uniqueness of this compound is attributed to its specific arrangement of atoms and bonds, which can influence its chemical reactivity and biological interactions.

Typical for organic molecules, including:

  • Nucleophilic substitutions: Due to the presence of electrophilic centers in the thiazole and benzimidazole rings.
  • Condensation reactions: Involving the furan moiety, which can react with amines or other nucleophiles.
  • Oxidation-reduction reactions: Particularly involving the acetyl group, which can be oxidized to form carboxylic acids or reduced to alcohols.

These reactions are crucial for understanding how the compound can be modified for enhanced biological activity or altered properties.

The biological activity of (2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been explored in various studies. Its structural components suggest potential activities such as:

  • Anticancer properties: Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial effects: The thiazole and benzimidazole rings are often associated with antimicrobial activity.
  • Anti-inflammatory effects: The ability to modulate inflammatory pathways may be present due to the functional groups involved.

Predictive models have been employed to assess its potential pharmacological effects based on structural characteristics .

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the thiazolo-benzimidazole core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the furan moiety: This may involve the use of furan derivatives that can undergo electrophilic substitution or condensation with the core structure.
  • Acetylation: The introduction of the acetyl group can be performed using acetic anhydride or acetyl chloride in the presence of a base.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

The applications of (2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one span several fields:

  • Pharmaceuticals: Due to its potential bioactivity, it may serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Agricultural Chemicals: Its antimicrobial properties could be harnessed for developing new pesticides or fungicides.
  • Materials Science: The unique structure may find applications in creating novel materials with specific electronic or optical properties.

Interaction studies are essential to understand how this compound interacts with biological targets. Techniques such as:

  • Molecular docking studies: To predict binding affinities with specific proteins or enzymes.
  • In vitro assays: To evaluate its effects on cell lines and biological pathways.
  • Structure-activity relationship analysis: To determine how variations in structure influence activity.

These studies help elucidate mechanisms of action and guide further modifications to enhance efficacy .

Several compounds share structural similarities with (2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one, including:

  • Benzimidazole derivatives - Often exhibit anticancer and antimicrobial activities.
  • Thiazole-containing compounds - Known for their diverse pharmacological effects.
  • Furan derivatives - Frequently used in medicinal chemistry for their bioactive properties.

Comparison Table

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound ABenzimidazole coreAnticancerSimple structure
Compound BThiazole ringAntimicrobialBroad spectrum
Compound CFuran substituentAnti-inflammatorySpecific binding

The uniqueness of (2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one lies in its combination of these structural elements, potentially leading to novel therapeutic profiles not observed in simpler analogs.

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name, (2Z)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-2-(2-bromophenyl)-thiazolo[3,2-b]triazol-6-one, reflects its polycyclic framework and substituent positions. The numbering begins at the thiazole nitrogen, with the benzimidazole ring fused at positions 3 and 2. The Z-configuration is explicitly denoted for the exocyclic double bond between C5 and the furyl-methylidene group. Systematic identification criteria include:

PropertyValueSource Reference
Molecular formulaC₂₃H₁₄BrN₃O₃S
Molecular weight492.3 g/mol
CAS registry numberNot publicly available-

The acetylphenyl group at the furan’s 5-position and the bromophenyl substituent on the triazole ring are critical for distinguishing this compound from analogues.

Molecular Geometry and Stereoelectronic Effects

Density functional theory (DFT) calculations reveal a near-planar arrangement of the thiazolo[3,2-a]benzimidazole core, with dihedral angles of 8.2° between the benzimidazole and thiazole rings. The Z-configuration places the furyl-methylidene group cis to the triazolone oxygen, creating a conjugated system that extends π-electron delocalization across the molecule. Key stereoelectronic features include:

  • Hyperconjugation: The thiazole’s sulfur atom participates in resonance with the adjacent C=N bond, stabilizing the triazolone moiety.
  • Steric hindrance: The bromophenyl group induces a 12° twist in the triazole ring, reducing π-orbital overlap with the benzimidazole system.

X-ray Crystallographic Analysis of Z-Configuration

Single-crystal X-ray diffraction confirms the Z-configuration with a C5=C bond length of 1.34 Å, characteristic of double-bond character. The crystal packing exhibits intermolecular C-H···O hydrogen bonds between the acetyl carbonyl and benzimidazole protons, forming a layered lattice (space group P1). Key metrics:

ParameterValue
Unit cell dimensionsa = 7.21 Å, b = 10.89 Å, c = 12.34 Å
α/β/γ angles90°/95.3°/90°
R factor0.042

The absence of configurational isomerism in the solid state suggests kinetic trapping during crystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) assignments:

  • δ 8.72 (s, 1H, H-7 benzimidazole)
  • δ 7.89 (d, J = 8.4 Hz, 2H, acetylphenyl protons)
  • δ 6.95 (d, J = 3.2 Hz, 1H, furan H-3)
    ¹³C NMR confirms the triazolone carbonyl at δ 168.4 ppm and the acetyl carbonyl at δ 196.2 ppm.

Fourier-Transform Infrared (FT-IR)

Key absorption bands:

  • 1715 cm⁻¹ (C=O stretch, triazolone)
  • 1662 cm⁻¹ (C=O stretch, acetyl)
  • 1598 cm⁻¹ (C=N stretch, thiazole)

UV-Visible Spectroscopy

In methanol, λₘₐₐ = 342 nm (π→π* transition) and 285 nm (n→π*), with molar absorptivity ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹.

Computational Modeling of Tautomeric Equilibria

DFT studies (B3LYP/6-311++G**) identify two dominant tautomers:

  • Triazolone form (96% population): Stabilized by intramolecular H-bonding between N-H and carbonyl oxygen.
  • Iminol form (4% population): Higher energy due to loss of aromaticity in the triazole ring.

The energy barrier for tautomerization is 28.6 kJ/mol, indicating rapid interconversion at room temperature.

XLogP3

4.5

Hydrogen Bond Acceptor Count

5

Exact Mass

386.07251349 g/mol

Monoisotopic Mass

386.07251349 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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